molecular formula C13H13BF3NO2 B1365164 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-(trifluoromethyl)benzonitrile CAS No. 883899-03-4

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-(trifluoromethyl)benzonitrile

Cat. No. B1365164
M. Wt: 283.06 g/mol
InChI Key: DKAHRMRRZQOJPL-UHFFFAOYSA-N
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Description

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-(trifluoromethyl)benzonitrile, also known as DMTB, is a novel boron-containing compound with a wide range of potential applications in scientific research. DMTB is a derivative of benzonitrile, and is composed of a boron atom and two nitrogen atoms connected to a carbon-carbon double bond. The compound is a colorless liquid at room temperature and has a strong odor. It is soluble in water and organic solvents, and has a low melting point of -5 °C.

Scientific Research Applications

  • Synthesis of Antimicrobial Agents : A study by Babu et al. (2008) discusses the synthesis of compounds related to 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-(trifluoromethyl)benzonitrile, which exhibit moderate antimicrobial activity. These compounds are synthesized via a two-step process involving the preparation of intermediates and their subsequent reaction with amino acid esters.

  • Material for Conducting Polymer Research : Krebs and Jensen (2003) conducted research on fluorinated molecules relevant to conducting polymer research. They synthesized versatile fluorine compounds, including derivatives of 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-(trifluoromethyl)benzonitrile, for use in fluorinated materials.

  • Catalysis in Organic Synthesis : Jezorek et al. (2014) presented research on air-stable nickel precatalysts for cross-coupling reactions. Their study demonstrates the use of compounds like 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-(trifluoromethyl)benzonitrile in facilitating efficient and fast organic synthesis reactions at room temperature.

  • Lithium Ion Battery Research : Huang et al. (2014) explored the use of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for lithium ion batteries. This research is closely related to the field of energy storage and highlights the potential application of trifluoromethylbenzonitrile derivatives in improving the performance of high voltage lithium ion batteries.

  • Application in Epoxy Resin : Xia et al. (2006) investigated the application of a novel phosphorous-containing compound in epoxy resin. This compound, which is structurally related to 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-(trifluoromethyl)benzonitrile, was used as a reactive flame retardant, enhancing the thermal and flame retardant properties of the resin.

  • Pharmaceutical Research : Sakoda et al. (1992) synthesized an optically active compound 2-[benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate (NZ-105), which is structurally related to the chemical . This research contributes to the development of new pharmaceutical compounds with potential therapeutic applications.

properties

IUPAC Name

2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BF3NO2/c1-12(2)7-19-14(20-8-12)11-5-3-4-10(9(11)6-18)13(15,16)17/h3-5H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAHRMRRZQOJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C(=CC=C2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469629
Record name 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-(trifluoromethyl)benzonitrile

CAS RN

883899-03-4
Record name 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Teng - 2011 - repository.library.northeastern.edu
Two cannabinoid receptors (CB1 and CB2) belonging to the superfamily of G-protein coupled receptors (GPCRs) play a vital role in multiple physiological functions. CB1 is found …

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